molecular formula C25H24N6O4 B2673193 Chembl4534813 CAS No. 1207001-39-5

Chembl4534813

Cat. No. B2673193
CAS RN: 1207001-39-5
M. Wt: 472.505
InChI Key: XQUNFDKWKIAXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4534813 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic molecule that is used in various scientific studies to understand the mechanism of action and physiological effects of different compounds.

Scientific Research Applications

ChEMBL: A Foundation for Drug Discovery Research

ChEMBL, an Open Data database, plays a crucial role in drug discovery by providing extensive binding, functional, and ADMET information for a vast array of drug-like bioactive compounds. This data, meticulously abstracted from primary literature and standardized, supports a wide range of research problems in chemical biology and drug discovery. ChEMBL's compilation of 5.4 million bioactivity measurements for over one million compounds and 5200 protein targets is accessible through various means, including a web interface, data downloads, and web services, showcasing its foundational role in scientific research applications (Gaulton et al., 2011).

Advancements and Accessibility of ChEMBL

Over the years, ChEMBL has seen significant expansions and improvements, incorporating new sources of bioactivity data from neglected disease screenings, crop protection, drug metabolism, and patents. Enhanced with features like ontologies for assay and target annotation, clinical candidate targets, and metabolic pathways, ChEMBL has broadened its utility beyond human health research to areas such as crop protection. These advancements facilitate a deeper understanding of chemical structures and their biological activities, aiding in the identification of active compounds and potential safety liabilities (Gaulton et al., 2016).

Integration of Structure and Bioactivity Data

The development of applications like Chemistry Connect demonstrates the necessity of integrating extensive structure and bioactivity data for drug research. By amalgamating data from internal and external sources, including patents and public data collections such as ChEMBL and PubChem BioAssay, researchers can navigate through 45 million unique chemical structures and their associated bioactivity data. This large-scale integration enables the exploration of compound-assay-result-target relationships, significantly advancing drug discovery efforts (Muresan et al., 2011).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4/c1-15-5-6-17(11-16(15)2)19-13-21-24-28-31(25(33)29(24)9-10-30(21)27-19)14-23(32)26-20-12-18(34-3)7-8-22(20)35-4/h5-13H,14H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUNFDKWKIAXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)OC)OC)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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